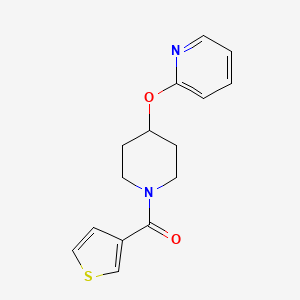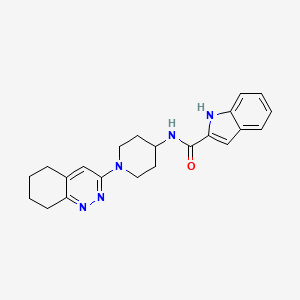![molecular formula C18H17N3O4 B2702643 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 392321-74-3](/img/structure/B2702643.png)
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone, commonly known as MNPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPE is a member of the pyrazole family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Tuning Solid-State Fluorescence
The compound 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, structurally related to the one , has been explored for its ability to exhibit solid-state fluorescence. This is achieved by synthesizing and crystallizing the compound to produce crystals with varying fluorescent colors and host–guest structures. The study emphasizes the influence of twisted π-conjugated structures and the arrangement of anthracene fluorophores on the fluorescent properties of the material, offering potential applications in materials science and optical devices (Dong et al., 2012).
Synthesis and Antimicrobial Activity
Research involving the synthesis of novel Schiff bases using derivatives that include the structure of interest has highlighted potential antimicrobial applications. These Schiff bases, synthesized through a series of chemical reactions, have demonstrated significant in vitro antimicrobial activity, suggesting the compound's utility in developing new antimicrobial agents (Puthran et al., 2019).
Molecular Structure and Charge Density Analysis
The crystal structure and electronic properties of compounds structurally similar to 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone have been examined to understand their molecular interactions and bonding features. This research can provide insights into the compound's reactivity and stability, which is crucial for its potential applications in organic chemistry and material science (Hibbs et al., 2003).
Pyrazoline Derivatives and Their Biological Evaluation
The synthesis of pyrazoline derivatives incorporating the core structure has been studied for their potential as anti-inflammatory and antibacterial agents. This research emphasizes the compound's versatility in pharmaceutical applications, showcasing its role in the development of new therapeutic agents (Ravula et al., 2016).
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-11-17(14-4-3-5-15(10-14)21(23)24)18(19-20)13-6-8-16(25-2)9-7-13/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCIFNZZWPFBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)

![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)

![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)
![4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2702571.png)
![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2702575.png)

![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)

